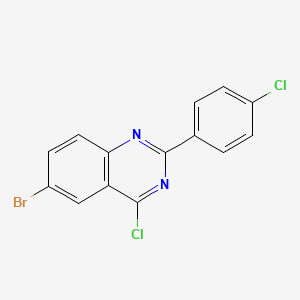

6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline

Descripción general

Descripción

6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H7BrCl2N2, is characterized by the presence of bromine, chlorine, and a quinazoline core structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline typically involves the reaction of 4-chloroaniline with 2-bromo-4-chlorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring .

Industrial Production Methods: In industrial settings, the synthesis may be optimized using microwave-assisted reactions or metal-catalyzed reactions to improve yield and reduce reaction time. Phase-transfer catalysis and ultrasound-promoted reactions are also employed to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

2.1. Displacement of Chlorine at C-4

The chlorine atom at the C-4 position can be readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. This reaction is commonly employed to introduce diverse substituents at the C-4 position while leaving the bromine atom at C-6 intact .

Example Reaction:

Reaction with an amine to form a 4-aminoquinazoline derivative.

Reaction Conditions:

-

Reagents: Amine (1-2 equivalents), base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile

-

Temperature: Room temperature to reflux, depending on the nucleophile's reactivity

2.2. Displacement of Bromine at C-6

The bromine atom at the C-6 position can also undergo nucleophilic substitution, although it generally requires harsher conditions or more reactive nucleophiles compared to the chlorine at C-4.

Example Reaction:

Reaction with a strong nucleophile such as sodium methoxide.

Reaction Conditions:

-

Reagents: Sodium methoxide or other strong alkoxides (excess)

-

Solvent: Methanol or other polar protic solvents

-

Temperature: Reflux

2.3. Data Table: Nucleophilic Substitution Reactions

Cross-Coupling Reactions

6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for synthesizing complex molecules with diverse functionalities .

3.1. Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling involves the reaction of an aryl halide (or triflate) with an organoboronic acid or ester in the presence of a palladium catalyst and a base .

Example Reaction:

Coupling with a phenylboronic acid derivative.

Reaction Conditions:

-

Reagents: Arylboronic acid or ester (1-2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), base (e.g., K2CO3, Na2CO3)

-

Solvent: Mixed solvents such as dioxane/water or DMF/water

-

Temperature: 80-100 °C or microwave irradiation

3.2. Sonogashira Coupling

Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base .

Example Reaction:

Coupling with phenylacetylene.

Reaction Conditions:

-

Reagents: Terminal alkyne (1-2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2), copper co-catalyst (e.g., CuI), base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Solvent: DMF or THF

-

Temperature: Room temperature to 60 °C

3.3. Buchwald-Hartwig Amination

Buchwald-Hartwig amination involves the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines .

Example Reaction:

Reaction with morpholine.

Reaction Conditions:

-

Reagents: Amine (1-2 equivalents), palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos, DavePhos), base (e.g., sodium tert-butoxide)

-

Solvent: Dioxane or toluene

-

Temperature: 80-110 °C

3.4. Data Table: Cross-Coupling Reactions

Oxidation and Reduction Reactions

While less commonly explored for this specific compound, quinazolines can undergo oxidation and reduction reactions, modifying the electronic and structural properties of the molecule.

4.1. Oxidation

Oxidation can lead to the formation of N-oxides or modification of substituents.

Example Reaction:

Oxidation to quinazoline N-oxide.

Reaction Conditions:

-

Reagents: m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide

-

Solvent: Chloroform or acetic acid

-

Temperature: Room temperature or reflux

4.2. Reduction

Reduction can lead to the saturation of the quinazoline ring or removal of halogen substituents.

Example Reaction:

Catalytic hydrogenation.

Reaction Conditions:

-

Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

-

Solvent: Ethanol or THF

-

Temperature: Room temperature to 50 °C

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of targeted cancer therapies. Its structural properties allow it to interact with specific biological targets, making it valuable in the development of novel anticancer agents. Research indicates that derivatives of quinazoline compounds exhibit potent inhibitory activity against various cancer cell lines, highlighting their potential in oncology .

Case Study: Development of Anticancer Agents

A study published in Pharmaceuticals demonstrated the synthesis and evaluation of quinazoline derivatives, including this compound, which showed significant cytotoxicity against human cancer cell lines. The study emphasized the importance of substituents on the quinazoline ring for enhancing biological activity .

Biological Research

Mechanisms of Action Studies

In biological research, this compound is employed to investigate the mechanisms of action of various enzymes and receptors. Its ability to modulate enzyme activity makes it a valuable tool for understanding disease pathways and developing therapeutic strategies .

Example: Enzyme Inhibition Studies

Research has demonstrated that quinazoline derivatives can act as inhibitors for specific kinases involved in cancer progression. For instance, studies have shown that certain derivatives can selectively inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Agricultural Chemistry

Potential Agrochemical Applications

this compound also shows promise in agricultural chemistry, particularly as a pesticide or herbicide. Its chlorinated structure may enhance its efficacy against pests while minimizing environmental impact .

Case Study: Pesticide Development

Recent investigations into the herbicidal properties of quinazoline derivatives revealed that they could effectively suppress weed growth while exhibiting low toxicity to crops. This dual functionality makes them attractive candidates for sustainable agricultural practices .

Material Science

Incorporation into Polymer Formulations

In material science, this compound can be incorporated into polymer formulations to enhance thermal stability and mechanical strength. The addition of quinazoline derivatives can improve the performance characteristics of polymers used in various applications .

Example: Polymer Modification Studies

Research has shown that incorporating this compound into polycarbonate matrices resulted in improved thermal properties and mechanical resilience, making it suitable for high-performance applications .

Diagnostic Tools

Use in Diagnostic Assays

This compound is being explored for its potential use in diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its chemical properties facilitate the development of sensitive detection methods .

Case Study: Biomarker Detection Development

Studies have indicated that quinazoline derivatives can be utilized in assays for early detection of certain cancers by targeting specific biomarkers. These advancements could lead to more effective screening methods and improved patient outcomes .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparación Con Compuestos Similares

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 2-Bromo-4-chloroacetophenone

- 4-Bromo-2-chlorophenol

Comparison: 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of both bromine and chlorine atoms in specific positions can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound's structure suggests it may interact with various biological targets, making it a subject of interest for further pharmacological studies.

- Molecular Formula : C14H8BrCl2N

- Molecular Weight : 319.08 g/mol

- CAS Number : 885277-66-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound is believed to interact with the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which play critical roles in tumor growth and survival.

Anticancer Activity

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that quinazoline derivatives, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 2.3 to 176.5 μM against A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .

- Specifically, compounds targeting EGFR have shown promise in inhibiting the proliferation of breast cancer cells .

- Induction of Apoptosis :

Kinase Inhibition

This compound is part of a broader class of compounds that serve as dual inhibitors targeting both EGFR and HER2 pathways, crucial for the treatment of certain breast cancers . The α-nitrogen effect enhances the electrophilicity of the C(4)-Cl bond, facilitating cross-coupling reactions that lead to the formation of these biologically active derivatives .

Comparative Analysis

The following table summarizes the biological activities of selected quinazoline derivatives compared to this compound:

| Compound Name | Target Kinase(s) | IC50 (μM) A549 | IC50 (μM) SW-480 | Mechanism of Action |

|---|---|---|---|---|

| This compound | EGFR/HER2 | TBD | TBD | Tyrosine kinase inhibition |

| CP-724,714 | HER2 | 15.37 | 16.1 | Dual TKI, induces apoptosis |

| Compound 6n | EGFR | 5.9 | 2.3 | Induces apoptosis via cell cycle arrest |

Propiedades

IUPAC Name |

6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-9-3-6-12-11(7-9)13(17)19-14(18-12)8-1-4-10(16)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAXGYCCFUODKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696256 | |

| Record name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-66-7 | |

| Record name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.